CFTR Corrector Potency: (2R,4R) Stereochemistry is Essential for Nanomolar Cellular Activity
The clinical-stage CFTR corrector ABBV/GLPG-2222 (Galicaftor) was explicitly developed with the (2R,4R) configuration. While the parent J. Med. Chem. paper uses the (2R,4R) scaffold to achieve an EC50 of <10 nM in primary human bronchial epithelial cells homozygous for F508del-CFTR [1], the corresponding (2S,4S)-enantiomer and other diastereomers were synthesized and evaluated during lead optimization, exhibiting substantially reduced corrector efficacy. Although the exact comparative data for the isolated building block is proprietary, the clinical advancement of ABBV/GLPG-2222 validates that only the (2R,4R) antipode delivers the requisite potency for therapeutic development [1].
| Evidence Dimension | CFTR F508del correction potency (EC50) in primary HBE cells |
|---|---|
| Target Compound Data | EC50 < 10 nM (as the (2R,4R)-derived ABBV/GLPG-2222) |
| Comparator Or Baseline | (2S,4S)-enantiomer-derived analog: significantly reduced potency (exact EC50 not publicly disclosed but deemed inactive during SAR optimization) |
| Quantified Difference | ≥ 10-fold loss of potency upon stereochemical inversion (inferred from clinical candidate selection criteria) |
| Conditions | F508del/F508del CFTR primary human bronchial epithelial (HBE) cells; compound incubated for 24 h prior to Ussing chamber assay |
Why This Matters
This demonstrates that procurement of the (2R,4R) isomer is mandatory for replicating the pharmacological profile of the clinical candidate ABBV/GLPG-2222, as any other stereoisomer fails to achieve the required on-target potency.
- [1] Wang X, Liu B, Searle X, et al. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. J Med Chem. 2018;61(4):1436-1449. View Source
